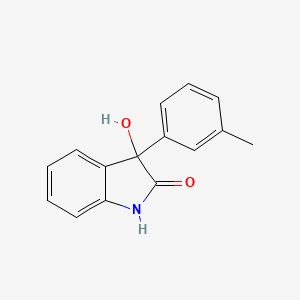

3-Hydroxy-3-(m-tolyl)indolin-2-one

Description

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-hydroxy-3-(3-methylphenyl)-1H-indol-2-one |

InChI |

InChI=1S/C15H13NO2/c1-10-5-4-6-11(9-10)15(18)12-7-2-3-8-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |

InChI Key |

IDGSLZPVAHHDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(C3=CC=CC=C3NC2=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-Hydroxy-3-(m-tolyl)indolin-2-one serves as a versatile building block for the development of more complex organic molecules. Its structural features allow chemists to modify and create derivatives with tailored properties.

Biology

The compound has been investigated for various biological activities:

- Antimicrobial Activity: Studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Properties: Research indicates that 3-Hydroxy-3-(m-tolyl)indolin-2-one derivatives can inhibit cell proliferation in various cancer cell lines. Structural modifications have been shown to enhance their anticancer activity significantly.

Medicine

The therapeutic potential of 3-Hydroxy-3-(m-tolyl)indolin-2-one is being explored in drug development:

- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotection in models of neurodegenerative diseases, such as Alzheimer's disease, by reducing neuroinflammation and improving cognitive function.

- Enzyme Inhibition: The compound shows promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for treating conditions like cancer and bacterial infections.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal highlighted the anticancer activity of indole derivatives, including 3-Hydroxy-3-(m-tolyl)indolin-2-one. The findings indicated that these compounds exhibited potent growth inhibition in various cancer cell lines, emphasizing the importance of structural modifications to enhance their efficacy.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of indole derivatives revealed that compounds similar to 3-Hydroxy-3-(m-tolyl)indolin-2-one demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported low minimum inhibitory concentrations (MIC), indicating strong potential for these compounds in addressing antibiotic resistance.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile synthesis routes |

| Biology | Antimicrobial and anticancer activities | Significant growth inhibition in cancer cell lines |

| Medicine | Potential therapeutic agent | Neuroprotective effects in Alzheimer's models |

| Industry | Production of specialty chemicals | Useful in developing new pharmaceutical compounds |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Aryl-substituted derivatives (e.g., naphthalen-2-yl, p-tolyl) exhibit higher molecular weights and melting points compared to alkyl or heterocyclic substituents, likely due to enhanced π-π stacking interactions .

- Solubility : Alkyl-substituted analogs (e.g., 2-oxopropyl) are often oil-like, suggesting improved solubility in organic solvents, whereas aryl-substituted derivatives tend to crystallize .

Anticancer Activity

- 3-Hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one (3o): Demonstrated potent cytotoxicity against A549/ATTC non-small cell lung cancer (GI₅₀ = 190 nM) and leukemia cell lines (GI₅₀ = 2–5 μM) .

- 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one: Anti-HIV-1 activity with IC₅₀ values in the nanomolar range, attributed to inhibition of reverse transcriptase .

Anti-Inflammatory Activity

Structural-Activity Relationships (SAR)

Microwave-Assisted Reactions

Multicomponent Reactions

- N-Alkyl-3-hydroxyindolin-2-ones : Synthesized via Pd-catalyzed annulation, enabling rapid diversification of the indolin-2-one core .

Preparation Methods

General Procedure and Optimization

A catalyst-free protocol involves stirring isatin (1.0 equiv) with nitromethane (5.0 equiv) in water at 25°C for 6–12 hours. The reaction proceeds via nucleophilic attack of the nitromethane enolate on the electrophilic carbonyl carbon of isatin, followed by dehydration to form the nitroalkane adduct. Subsequent hydrolysis yields the 3-hydroxyoxindole scaffold.

Key Advantages :

-

Eco-friendly : Eliminates toxic solvents, achieving 85–93% yields.

-

Scalability : Demonstrated at 10 mmol scale without yield reduction.

Limitations :

-

Limited to nitroalkyl substituents; adaptation for m-tolyl requires post-synthetic modification.

Indolin-2-One/α-Substituted Ketone Coupling

This method exploits the reactivity of indolin-2-ones as C1 synthons for constructing 3-hydroxy-3-phenacyloxindoles.

Reaction Mechanism and Scope

Indolin-2-one (1.0 equiv) reacts with α-tosyloxyacetophenone derivatives (1.2 equiv) in THF at 0°C using Cs₂CO₃ (2.0 equiv) as a base. The mechanism involves:

-

Enolate formation at the indolin-2-one’s 3-position.

-

SN2 displacement of the tosyl group by the enolate.

-

Oxidation by atmospheric O₂ to form the hydroxy group.

Substrate Flexibility :

-

m-Tolyl introduction : Replacing acetophenone with m-tolyl acetyl derivatives yields 3-hydroxy-3-(m-tolyl)indolin-2-one.

Table 1: Optimization of Indolin-2-One/Ketone Coupling

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | THF | 0 | 89 |

| K₂CO₃ | DMF | 25 | 62 |

| NaOH | H₂O | 25 | 38 |

Grignard Reagent-Mediated Isatin Functionalization

Isatins serve as versatile precursors for oxindoles via nucleophilic addition.

Stepwise Synthesis

-

Grignard Addition : N-Benzylisatin reacts with m-tolylmagnesium bromide in THF at -78°C to form 3-(m-tolyl)-3-hydroxyindolin-2-one.

-

Deprotection : Benzyl groups are removed using ammonium carbonate in THF.

Critical Parameters :

-

Temperature : Low temperatures (-78°C) prevent over-addition.

Challenges :

-

Requires anhydrous conditions and strict temperature control.

A three-component coupling strategy enables the introduction of m-tolyl groups via C–H functionalization.

Reaction Design

-

Catalyst : [Cp*Co(CO)I₂] (10 mol%)

-

Substrates : 2-(m-tolyl)pyrimidine, indolin-2-one, and m-tolyl ketone.

-

Conditions : AgOAc (2.0 equiv), pivalic acid (1.0 equiv) in DCE at 100°C.

Mechanistic Highlights :

-

Cobalt-mediated C–H activation at the indolin-2-one’s 3-position.

-

Insertion of m-tolyl ketone via migratory insertion.

-

Reductive elimination to form the C–C bond.

Yield : 68–74% with >20:1 diastereoselectivity.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for 3-Hydroxy-3-(m-tolyl)indolin-2-one Synthesis

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-hydroxy-3-(m-tolyl)indolin-2-one and its analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic addition reactions using CeIV-based catalysts like ceric ammonium nitrate (CAN), which activates both the indole and carbonyl groups. For example, microwave-assisted condensation of substituted isatins with creatinine in the presence of sodium acetate and acetic acid achieves high yields (83–94%) within 20–40 seconds, compared to 70–83% yields over 6–8 hours via conventional heating . X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry (e.g., trans configuration of hydroxyl groups) .

Q. How can researchers characterize the structural and electronic properties of 3-hydroxy-3-(m-tolyl)indolin-2-one derivatives?

- Methodological Answer : Techniques include:

- X-ray crystallography for absolute stereochemical determination (e.g., S-configuration inferred from optical rotation comparisons) .

- FT-IR and UV-Vis spectroscopy to analyze functional groups and conjugation patterns .

- HOMO-LUMO calculations (via DFT or HF methods) to assess electronic properties and reactivity .

- HRMS and NMR (¹H/¹³C) for molecular weight and structural elucidation .

Q. What preliminary bioactivity screenings are relevant for this compound class?

- Methodological Answer : Initial evaluations include:

- Anticancer activity : Dose-dependent cytotoxicity assays against panels of human tumor cell lines (e.g., NCI-60). For example, GI₅₀ values of 190 nM against A549/ATTC lung cancer cells were observed for optimized analogs .

- Anti-inflammatory potential : Inhibition of nitric oxide (NO) production in macrophage models (IC₅₀ = 34 μM) .

Advanced Research Questions

Q. How can mechanistic insights into the synthesis of 3-hydroxy-3-(m-tolyl)indolin-2-one derivatives resolve data contradictions in reaction outcomes?

- Methodological Answer :

- Isolation of intermediates : Key intermediates like α,β-unsaturated imine-CeIV complexes can be trapped and characterized to validate proposed pathways .

- Computational modeling : Transition state analysis (e.g., Molecular Electron Density Theory) clarifies regioselectivity and stereoselectivity in cycloaddition reactions .

- Kinetic studies : Comparing microwave vs. conventional heating kinetics reveals temperature-dependent side reactions that affect yield disparities .

Q. What strategies optimize the stereoselective synthesis of 3-hydroxyindolin-2-one derivatives?

- Methodological Answer :

- Chiral catalysts : Use of pincer iridium(III) complexes enables enantioselective C(sp³)-H functionalization, achieving up to 55% ee in cycloheptatriene insertion reactions .

- Solvent and additive control : Piperidine in ethanol promotes stereochemical fidelity during aldol-like condensations .

- Protecting group strategies : Benzyl or methoxybenzyl groups stabilize reactive intermediates, reducing β-scission byproducts .

Q. How do structural modifications influence the bioactivity of 3-hydroxyindolin-2-one analogs?

- Methodological Answer :

- N-Alkyl substitutions : Methoxybenzyl groups enhance anticancer activity (e.g., GI₅₀ = 2–5 μM in leukemia models) by improving membrane permeability .

- Metal coordination : Ru³⁺, Cu²⁺, or Zn²⁺ complexes exhibit enhanced antibacterial activity due to altered redox properties and ligand-metal charge transfer .

- Hybrid scaffolds : Fusion with thiazolo[3,2-a]benzimidazole motifs increases anti-inflammatory potency by targeting JNK3 pathways .

Q. What computational tools are essential for predicting the biological targets of 3-hydroxy-3-(m-tolyl)indolin-2-one derivatives?

- Methodological Answer :

- Molecular docking : Software like MOE or Schrödinger Maestro predicts binding affinities to targets like l,d-transpeptidase 2 (Mycobacterium tuberculosis) or KCa1.1 ion channels .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide lead optimization .

- MD simulations : Assess stability of protein-ligand complexes over nanosecond timescales .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the synthesis of functionalized 3-hydroxyindolin-2-one derivatives?

- Critical Analysis :

- Byproduct formation : Beta-scission of alkoxylaminyl radicals generates nitrosoindolin-2-one byproducts. Solution: Use bulky trityl groups to sterically hinder radical decomposition .

- Oxidation side reactions : CAN-mediated reactions may over-oxidize intermediates. Solution: Optimize stoichiometry (e.g., 1:1 CeIV:substrate) and monitor via TLC .

Q. What experimental and computational approaches resolve discrepancies in bioactivity data across cell lines?

- Critical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.